molecular formula C15H19ClN6O B2986077 1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 920485-85-4

1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2986077
CAS No.: 920485-85-4
M. Wt: 334.81
InChI Key: ZEENFLDUYUJLIJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl-tetrazole moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexyl bromide or chloride.

    Urea Formation: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea or tetrazole moieties.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Industrial Chemistry: It might be employed as an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate-containing substrates.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.

    1-(4-Chlorophenyl)-3-(cyclohexylmethyl)urea: Lacks the tetrazole ring, potentially reducing its ability to mimic carboxylate groups.

    1-(4-Chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea, which may alter its chemical reactivity and biological activity.

Uniqueness: 1-(4-Chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrazole ring and the cyclohexyl group distinguishes it from other similar compounds, potentially enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENFLDUYUJLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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